molecular formula C12H14N2O2S B13450625 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13450625
M. Wt: 250.32 g/mol
InChI Key: NIXSVQFNENRALB-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of an isobutyl group, a thiophene ring, and a carboxylic acid functional group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the isobutyl group: The isobutyl group can be added through an alkylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide: This compound has a carboximidamide group instead of a carboxylic acid group, which may result in different chemical and biological properties.

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile: The presence of a nitrile group instead of a carboxylic acid group can lead to variations in reactivity and applications.

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-ylmethanamine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)6-14-7-9(12(15)16)11(13-14)10-4-3-5-17-10/h3-5,7-8H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXSVQFNENRALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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